

In-Depth Technical Guide to the Crystal Structure of Hexamethylene Triperoxide Diamine (HMTD)

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Compound of Interest

Compound Name: *Hmetd*

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This technical guide provides a comprehensive analysis of the crystal structure of Hexamethylene triperoxide diamine (HMTD), a potent organic peroxide. The document summarizes key crystallographic data from seminal studies, details the experimental protocols for its synthesis and structural analysis, and visualizes the experimental workflow.

Introduction

Hexamethylene triperoxide diamine (HMTD), first synthesized in 1885, is a heterocyclic organic compound with a distinct cage-like structure.^{[1][2]} Its high energetic potential has made it a subject of significant interest. The initial determination of its crystal structure by X-ray analysis in 1985 revealed an unusual trigonal planar geometry around the nitrogen atoms, a feature that contributes to its instability.^{[1][3]} Subsequent research has further refined this understanding, including a low-temperature study that identified it as a racemic mixture of enantiomers and the recent discovery of a new polymorph. This guide consolidates the crystallographic data and experimental methodologies from these key studies to provide a detailed structural understanding of HMTD.

Synthesis Protocols

Synthesis of HMTD (Form I)

The traditional synthesis of HMTD (Form I) involves the acid-catalyzed reaction of hexamine with hydrogen peroxide.^[3]

Materials:

- Hexamine (Hexamethylenetetramine)
- 30% Hydrogen peroxide
- Citric acid (powdered)
- Methanol
- Distilled water
- Ice bath

Procedure:

- Dissolve 14 grams of hexamine in 45 grams of 30% hydrogen peroxide in a flask.
- Cool the mixture to 0°C using an ice bath and stir mechanically.
- Slowly add 21 grams of powdered citric acid to the stirred mixture, maintaining the temperature at 0°C.
- Continue stirring the mixture at 0°C for 3 hours.
- Allow the mixture to warm to room temperature and let it stand for 2 hours.
- Filter the resulting white crystalline product.
- Wash the crystals thoroughly with distilled water, followed by a rinse with methanol.
- Air-dry the purified HMTD crystals.

Synthesis of HMTD (Form II Polymorph)

A newer polymorph of HMTD (Form II) was discovered through a synthetic route utilizing ammonium hydroxide.[1]

Materials:

- Formaldehyde (37%)
- Hydrogen peroxide (50 wt%)
- Ammonium hydroxide (concentrated)
- Deionized water
- Methanol
- Ice bath

Procedure:

- In a round bottom flask, mix 5 mL of 37% formaldehyde with 2.48 g of 50 wt% hydrogen peroxide and stir for 1 hour.
- Cool the reaction mixture in an ice bath.
- Slowly add 0.5 mL of concentrated ammonium hydroxide dropwise to manage the temperature increase.
- Allow the reaction to warm to room temperature overnight.
- Collect the white precipitate by vacuum filtration.
- Rinse the precipitate with 300 mL of deionized water and then with 100 mL of room temperature methanol.
- Dry the resulting white solid under vacuum for at least 30 minutes.
- Store the final product at -20°C.

Crystal Structure Analysis

The crystal structure of HMTD has been primarily elucidated through single-crystal and powder X-ray diffraction techniques.

Experimental Protocol: Single-Crystal X-ray Diffraction (Form I)

The initial crystal structure of HMTD was determined using single-crystal X-ray diffraction. A suitable single crystal (e.g., 0.16 x 0.19 x 0.21 mm) is mounted on a goniometer head.^[4] The crystal is then centered in a monochromatic X-ray beam. The diffraction data is collected by rotating the crystal and recording the intensities and positions of the diffracted X-rays on a detector.^[4]

A subsequent low-temperature single-crystal X-ray study was performed to obtain more precise structural data.^[5] This involves passing a stream of cold nitrogen gas over the crystal to maintain a constant low temperature during data collection. This minimizes thermal vibrations of the atoms, leading to a more accurate determination of their positions.

Experimental Protocol: Powder X-ray Diffraction (Form II)

For the polymorphic Form II, which was challenging to obtain as single crystals, powder X-ray diffraction (PXRD) was employed. The dried powder sample is placed on a sample holder in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

Data Presentation: Crystallographic Data

The crystallographic data for HMTD Form I from both the initial room temperature and subsequent low-temperature single-crystal X-ray diffraction studies are summarized below for comparison.

Table 1: Unit Cell Parameters for HMTD Form I

Parameter	Schaefer et al. (1985)	Wierzbicki et al. (Low Temp.)
Crystal System	Trigonal	Trigonal
Space Group	R3m	R3m
a (Å)	10.417 (5)	Data not available in search results
c (Å)	6.975 (3)	Data not available in search results
Volume (Å ³)	655.5 (12)	Data not available in search results
Z	3	3

Table 2: Selected Bond Lengths and Angles for HMTD Form I

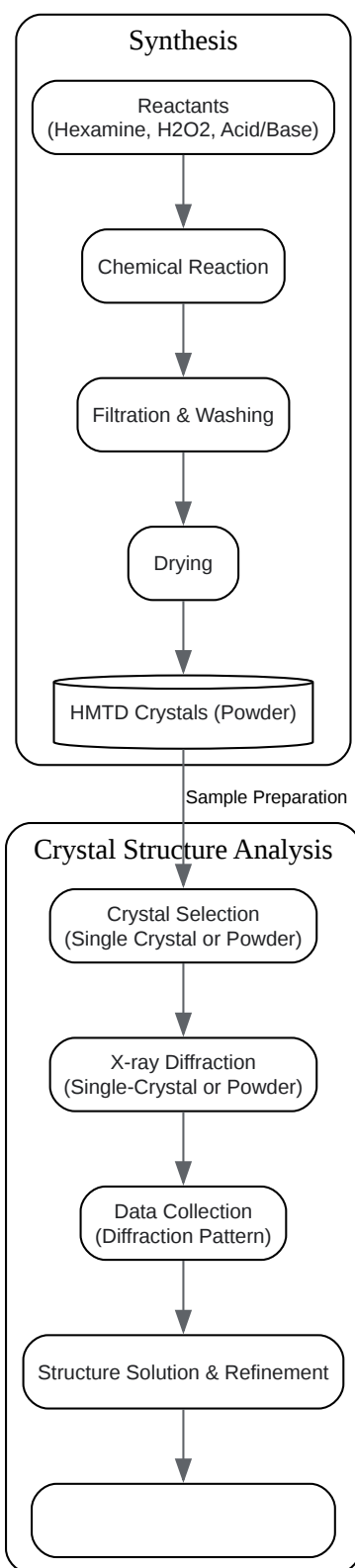
Bond/Angle	Schaefer et al. (1985)	Wierzbicki et al. (Low Temp.)
N-C (Å)	1.421 (8)	Data not available in search results
C-N-C (°)	120.0 (5)	Data not available in search results
C-O-O-C Torsion Angle (°)	130	Data not available in search results

Table 3: Powder X-ray Diffraction Peaks for HMTD Form II

2θ (°)
Specific peak data not available in search results, but described as having a more complex spectra in the 10–20 degree 2-θ range compared to Form I. ^[1]

Visualization of Experimental Workflow

The general workflow for the synthesis and crystal structure analysis of HMTD is depicted in the following diagram.



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Experimental workflow for HMTD synthesis and analysis.

Conclusion

The crystal structure of Hexamethylene triperoxide diamine has been well-characterized, revealing a unique molecular geometry that underpins its chemical properties. The initial room-temperature single-crystal X-ray analysis provided the foundational structural data, which was later refined by low-temperature studies. The recent discovery of a new polymorph through an alternative synthetic route highlights the ongoing importance of research into this energetic material. The detailed experimental protocols and compiled crystallographic data presented in this guide offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development.

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